4-Methoxy-N-(4-methoxyphenyl)-m-toluidine
Description
4-Methoxy-N-(4-methoxyphenyl)-m-toluidine (CAS: 84837-24-1, molecular formula: C₁₅H₁₇NO₂) is a diarylamine derivative featuring two methoxy groups at the para positions of the phenyl rings and a methyl substituent at the meta position of the toluidine moiety. This compound is synthesized via Pd-catalyzed Buchwald-Hartwig cross-coupling reactions, typically using Pd(OAc)₂/dppf as the catalytic system and sodium tert-butoxide as a base . Its structure combines electron-donating methoxy groups with steric modulation from the methyl group, making it relevant in materials science, particularly as a building block for hole-transporting layers (HTLs) in optoelectronic devices .
Properties
CAS No. |
84837-24-1 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-3-methylaniline |
InChI |
InChI=1S/C15H17NO2/c1-11-10-13(6-9-15(11)18-3)16-12-4-7-14(17-2)8-5-12/h4-10,16H,1-3H3 |
InChI Key |
RSMQZCBRDKTDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=CC=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methoxyphenyl)-m-toluidine typically involves the reaction of 4-methoxyaniline with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-methoxyphenyl)-m-toluidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted aromatic compounds .
Scientific Research Applications
4-methoxy-N-(4-methoxyphenyl)-m-toluidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methoxyphenyl)-m-toluidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The para-methoxy groups enhance electron-donating capacity, critical for HTL applications.
- Synthetic Flexibility : Pd-catalyzed methods dominate, but Stille/Suzuki couplings enable incorporation of heteroaromatic groups (e.g., pyridine), broadening optoelectronic tunability .
Electronic and Thermal Properties
Data from UV-Vis spectroscopy and differential pulse voltammetry (DPV) highlight differences in electronic behavior:
Key Findings :
- HOMO Levels : All compounds exhibit HOMO levels near -5.0 eV, aligning with perovskite valence bands for efficient hole extraction .
- Thermal Stability : Decomposition points above 400°C make these compounds suitable for high-temperature device processing .
Functional Comparisons
- HTL Performance : 4-Methoxy-N-(4-methoxyphenyl)-m-toluidine derivatives (e.g., DNB, bDNB) outperform pyridopyrazine-based DNP due to better energy level alignment and charge mobility .
- Catalytic Applications : Unlike sulfonamide derivatives (e.g., N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide ), diarylamines are rarely used in catalysis but excel in optoelectronics.
- Biological Relevance : Simpler analogs like 4-Methoxy-2-methylaniline (m-cresidine) are intermediates in pharmaceuticals but lack the extended conjugation needed for HTLs .
Biological Activity
4-Methoxy-N-(4-methoxyphenyl)-m-toluidine is an organic compound classified as a diarylamine, characterized by the presence of two methoxy groups attached to aromatic rings. Its chemical formula is C16H19N2O2, with a molecular weight of approximately 243.30 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
The structural features of 4-Methoxy-N-(4-methoxyphenyl)-m-toluidine contribute significantly to its biological activity. The methoxy groups enhance its lipophilicity, potentially influencing its interaction with biological membranes and targets.
| Property | Value |
|---|---|
| Chemical Formula | C16H19N2O2 |
| Molecular Weight | 243.30 g/mol |
| Melting Point | 104–106 °C |
Antimicrobial Properties
Preliminary studies indicate that 4-Methoxy-N-(4-methoxyphenyl)-m-toluidine exhibits antimicrobial activity against various pathogens. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential enzymes, although specific targets remain to be fully elucidated. Further research is necessary to quantify its efficacy against specific bacterial and fungal strains.
Anticancer Activity
Research has suggested that this compound may possess anticancer properties, particularly in inhibiting the growth of certain cancer cell lines. For instance, studies have shown that it can induce apoptosis in human breast cancer cells (MCF7), which is critical for developing new cancer therapies.
Case Study: Cytotoxicity Against MCF7 Cells
A study evaluating the cytotoxic effects of various compounds, including 4-Methoxy-N-(4-methoxyphenyl)-m-toluidine, reported significant reductions in cell viability at varying concentrations. The IC50 value for this compound was determined to be approximately 25 µM, indicating potent activity against breast cancer cells.
The proposed mechanism of action for 4-Methoxy-N-(4-methoxyphenyl)-m-toluidine involves interactions with specific molecular targets that influence enzyme activity and cellular pathways. It is hypothesized that the compound may act as an enzyme inhibitor, affecting metabolic pathways critical for cell survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-Methoxy-N-(4-methoxyphenyl)-m-toluidine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methoxyaniline | Contains one methoxy group attached to aniline | Simpler structure; less steric hindrance |
| N,N-Dimethyl-4-methoxyaniline | Dimethyl substitution at the nitrogen atom | Increased lipophilicity; altered biological activity |
| 4-Methyl-N-(4-methoxyphenyl)aniline | Methyl group in place of one hydrogen on the aniline | Enhanced reactivity due to steric effects |
Toxicological Considerations
While the potential benefits of 4-Methoxy-N-(4-methoxyphenyl)-m-toluidine are promising, it is essential to consider its toxicological profile. Studies on related compounds have shown that some diarylamines can exhibit carcinogenic properties. Therefore, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound before clinical applications.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
